molecular formula C12H29AlCl4OTi B12807222 Einecs 272-532-3 CAS No. 68876-89-1

Einecs 272-532-3

Cat. No.: B12807222
CAS No.: 68876-89-1
M. Wt: 406.0 g/mol
InChI Key: UZSIIVNAFPPZRD-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone followed by a reduction step. The reaction conditions often include the use of chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective formation of the trichloro compound .

Industrial Production Methods

Industrial production of 2,2,2-trichloro-1-phenylethanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-trichloro-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are often related to the detoxification processes in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trichloro-1-phenylethanol is unique due to its specific trichloro substitution on the phenylethanol backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

68876-89-1

Molecular Formula

C12H29AlCl4OTi

Molecular Weight

406.0 g/mol

IUPAC Name

bis(2-methylpropyl)alumane;2-methylpropan-1-ol;titanium(4+);tetrachloride

InChI

InChI=1S/C4H10O.2C4H9.Al.4ClH.Ti.H/c1-4(2)3-5;2*1-4(2)3;;;;;;;/h4-5H,3H2,1-2H3;2*4H,1H2,2-3H3;;4*1H;;/q;;;;;;;;+4;/p-4

InChI Key

UZSIIVNAFPPZRD-UHFFFAOYSA-J

Canonical SMILES

CC(C)CO.CC(C)C[AlH]CC(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4]

Origin of Product

United States

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